2,2,2-Trifluoroacetate;ytterbium(3+)
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroacetate;ytterbium(3+) has been determined . It is composed of three 2,2,2-trifluoroacetate ions and one ytterbium(3+) ion .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroacetate;ytterbium(3+) include a molecular weight of 512.09 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 15, a rotatable bond count of 0, an exact mass of 512.8939837 g/mol, a monoisotopic mass of 512.8939837 g/mol, a topological polar surface area of 120 Ų, a heavy atom count of 22, and a formal charge of 0 .Scientific Research Applications
Catalysis in Organic Synthesis
2,2,2-Trifluoroacetate;ytterbium(3+) compounds, like ytterbium triflate, have proven effective as catalysts in various organic syntheses. For instance, they have been utilized in the synthesis of heterocycles, facilitating the creation of diverse three to six-membered and fused heterocycles under mild conditions and in both organic and aqueous solvents (Sakhuja et al., 2016). Similarly, ytterbium triflate has been applied in the rearrangement of 2,3-diaryloxiranes into 2,2-diarylacetaldehydes, demonstrating versatility in different solvent environments (Suda et al., 2009).
Photoluminescence and Optical Applications
Ytterbium(3+) complexes, particularly those with β-diketonate ligands, have been studied for their near-infrared (NIR) luminescence properties. These properties are influenced by factors like the length of the fluorinated β-diketonate chain and fluorination of the ligands, making them potential candidates for optical amplifiers and other photonic applications (Martín‐Ramos et al., 2013).
Material Science and Nanotechnology
In material science, ytterbium trifluoride (YbF3) has been explored as an n-type cathode buffer layer in organic photovoltaic cells. Its implementation improves device performance, including open-circuit voltage and power conversion efficiency, and offers better interfacial durability than other materials (Ji et al., 2016). Additionally, ytterbium-doped nanoparticles, prepared using trifluoroacetate precursors, have been shown to enhance upconversion luminescence, a desirable feature for various nanotechnological applications (Vetrone et al., 2009).
Chemical Synthesis and Catalysis
Ytterbium(III) triflate has been effectively used for the amination of 1-cyclopropylprop-2-yn-1-ols, presenting an efficient route for the synthesis of conjugated enynes (Rao et al., 2009). Moreover, ytterbium perfluorooctanoate has catalyzed the microwave-assisted synthesis of tetrahydrobenzo[a]xanthene-11-ones, exemplifying its efficiency and reusability in solvent-free conditions (Sundar et al., 2012).
Safety and Hazards
The safety data sheet for 2,2,2-Trifluoroacetate;ytterbium(3+) indicates that it is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
There is a growing interest in using nanoparticles to improve the properties of various materials . The preparation of ytterbium fluoride nanoparticles based on the fluorolytic sol–gel route is a new approach that has been reported . This could potentially open up new avenues for the use of 2,2,2-Trifluoroacetate;ytterbium(3+) in the future.
Properties
IUPAC Name |
2,2,2-trifluoroacetate;ytterbium(3+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCCXROZBIRRC-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9O6Yb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479621 |
Source
|
Record name | AGN-PC-0NI0TK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87863-62-5 |
Source
|
Record name | AGN-PC-0NI0TK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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